molecular formula C15H13ClFN5O2 B2728921 3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide CAS No. 2034417-60-0

3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide

Cat. No. B2728921
CAS RN: 2034417-60-0
M. Wt: 349.75
InChI Key: XIABWIAIKQOYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C15H13ClFN5O2 and its molecular weight is 349.75. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Quantum Chemical Analysis

Recent studies have focused on the synthesis, crystal structure characterization, and quantum chemical analysis of triazole pyridazine derivatives, which are closely related to the chemical compound of interest. These compounds, including variations like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine, have shown significant biological properties such as anti-tumor and anti-inflammatory activity. The research involves detailed NMR, IR, and mass spectral studies, alongside X-ray diffraction techniques to confirm the structures. Density Functional Theory (DFT) calculations have further been employed to explore their quantum chemical parameters, providing insights into their electronic structure and intermolecular interactions (Sallam et al., 2021).

Antimicrobial and Antitumor Activities

Another area of interest has been the synthesis and bioevaluation of triazolo[4,3-b]pyridazine derivatives as cytotoxic agents. An efficient synthesis method was described for a series of these compounds, leading to their evaluation against Acute Lymphoblastic Leukemia (ALL) cell lines and human breast adenocarcinoma cells (MCF-7). Some derivatives demonstrated potent cytotoxic activity, suggesting their potential as promising leads for anticancer therapy. This research underscores the importance of these compounds in developing new therapeutic agents (Mamta et al., 2019).

Antioxidant Properties

Triazolo-thiadiazoles, structurally similar to the compound , have been investigated for their in vitro antioxidant properties. These studies utilized spectrophotometric assays to evaluate their radical scavenging capabilities, showcasing some derivatives as potent antioxidants. This research highlights the potential application of these compounds in combating oxidative stress-related diseases and their role in medicinal chemistry as antioxidants (Sunil et al., 2010).

properties

IUPAC Name

3-chloro-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O2/c1-2-24-14-6-5-12-19-20-13(22(12)21-14)8-18-15(23)9-3-4-11(17)10(16)7-9/h3-7H,2,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIABWIAIKQOYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=C(C=C3)F)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide

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